molecular formula C20H12ClF3N4O2S B11371415 N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide

Cat. No.: B11371415
M. Wt: 464.8 g/mol
InChI Key: GURWMZDMFXHUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Phenyl Ring: The phenyl ring with chloro and trifluoromethyl substituents can be synthesized through electrophilic aromatic substitution reactions.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a suitable thiol under basic conditions.

    Amide Bond Formation: The final step involves the formation of the amide bond through a coupling reaction between the thioether derivative and the acetamide precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce the carbonyl groups.

    Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its functional groups can be used to create novel materials with specific properties, such as enhanced conductivity or stability.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Unlike simpler compounds, its structure allows for more complex interactions and applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H12ClF3N4O2S

Molecular Weight

464.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H12ClF3N4O2S/c21-14-7-6-12(20(22,23)24)8-15(14)26-16(29)10-31-19-27-17(11-4-2-1-3-5-11)13(9-25)18(30)28-19/h1-8H,10H2,(H,26,29)(H,27,28,30)

InChI Key

GURWMZDMFXHUEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.